![molecular formula C18H21N3O2 B2751848 2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2320575-63-9](/img/structure/B2751848.png)
2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and organic chemistry. This compound is also known by its chemical name, DMXAA, and has been the subject of numerous studies and research projects.
作用机制
DMXAA works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines play a crucial role in inducing tumor necrosis and inhibiting the growth of cancer cells. DMXAA also works by inhibiting the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It can induce the production of cytokines, activate immune cells, and inhibit the formation of new blood vessels. DMXAA can also induce apoptosis and inhibit cell proliferation, which is essential for the treatment of cancer. DMXAA has been shown to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to use. DMXAA has also been extensively studied, and its mechanism of action is well-understood. However, DMXAA also has some limitations. It is not effective in all types of cancer and has been shown to have limited efficacy in clinical trials. DMXAA can also induce side effects such as fever, chills, and flu-like symptoms.
未来方向
There are several future directions for research on DMXAA. One area of research is to investigate the use of DMXAA in combination with other cancer treatments such as chemotherapy and radiation therapy. Another area of research is to investigate the use of DMXAA in the treatment of other diseases such as viral infections and inflammation. Additionally, research can focus on developing new synthetic methods for DMXAA and its derivatives to improve its efficacy and reduce its side effects. Overall, DMXAA has significant potential for use in various fields, and further research can lead to its successful application in medicine and materials science.
合成方法
DMXAA can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. One of the most common methods for synthesizing DMXAA involves the reaction of 3,5-dimethylbenzoyl chloride with azetidine in the presence of a base such as sodium hydride. This reaction produces a key intermediate, which is then reacted with 6-methylpyridazin-3-one to form DMXAA.
科学研究应用
DMXAA has been extensively studied for its potential applications in cancer treatment. Research has shown that DMXAA can induce tumor necrosis and inhibit the growth of cancer cells by activating the immune system and inducing apoptosis. DMXAA has also been investigated for its potential use in the treatment of other diseases such as viral infections, inflammation, and cardiovascular diseases.
属性
IUPAC Name |
2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-6-13(2)8-16(7-12)18(23)20-9-15(10-20)11-21-17(22)5-4-14(3)19-21/h4-8,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZQXIQDPDTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

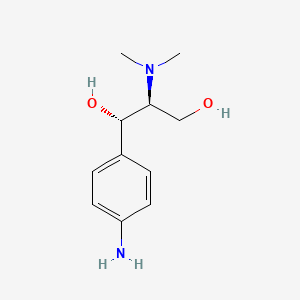
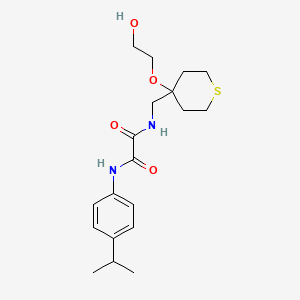
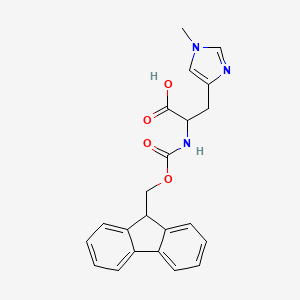
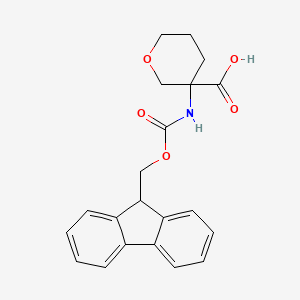
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)
![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)
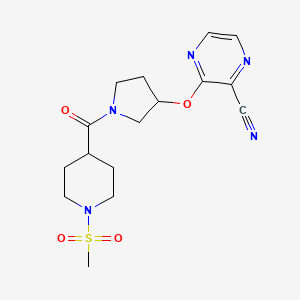
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)
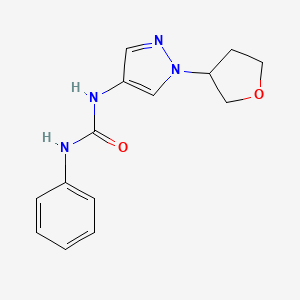
![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)

![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)